molecular formula C22H12O2 B12651720 Benzo(b)triphenylene-10,11-dione CAS No. 40733-70-8

Benzo(b)triphenylene-10,11-dione

Cat. No.: B12651720
CAS No.: 40733-70-8
M. Wt: 308.3 g/mol
InChI Key: QNZYRKIDHODICU-UHFFFAOYSA-N
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Description

Benzo(b)triphenylene-10,11-dione is an organic compound with the molecular formula C22H12O2 and a molar mass of 308.33 g/mol It is a polycyclic aromatic hydrocarbon (PAH) derivative, characterized by its complex ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzo(b)triphenylene-10,11-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the formation of a precursor compound, followed by cyclization and oxidation steps to yield the final product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: Benzo(b)triphenylene-10,11-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Benzo(b)triphenylene-10,11-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Benzo(b)triphenylene-10,11-dione involves its interaction with cellular components. It can intercalate into DNA, disrupting normal cellular processes and potentially leading to cytotoxic effects. The compound’s ability to generate reactive oxygen species (ROS) also contributes to its biological activity .

Comparison with Similar Compounds

  • Dibenzo[a,c]anthracene
  • Dibenz[a,c]anthracene
  • 1,2:3,4-Dibenzanthracene
  • 1,2,3,4-Dibenzanthracene
  • 2,3-Benztriphenylene

Comparison: Benzo(b)triphenylene-10,11-dione is unique due to its specific ring structure and the presence of the dione functional group. This structural uniqueness imparts distinct chemical and biological properties compared to other similar PAH derivatives .

Properties

CAS No.

40733-70-8

Molecular Formula

C22H12O2

Molecular Weight

308.3 g/mol

IUPAC Name

benzo[b]triphenylene-10,11-dione

InChI

InChI=1S/C22H12O2/c23-21-10-9-13-11-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)20(19)12-18(13)22(21)24/h1-12H

InChI Key

QNZYRKIDHODICU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2C=C5C=CC(=O)C(=O)C5=C4

Origin of Product

United States

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